Formamide, N-(p-hydroxyphenethyl)-
CAS No.: 13062-78-7
Cat. No.: VC16109731
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13062-78-7 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]formamide |
| Standard InChI | InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11) |
| Standard InChI Key | ZRAJFHFOIYKZPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a formamide core () substituted with two aromatic groups: a p-hydroxyphenethyl moiety () and a 3-hydroxy-4-methoxybenzyl group () . The IUPAC name, N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide, reflects this substitution pattern .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.34 g/mol | |
| SMILES Notation | COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic and Computational Data
The InChIKey (WWYFJMVJSXIUEE-UHFFFAOYSA-N) and InChI string provide unambiguous identifiers for database searches . Computational models predict a lipophilicity (XLogP3) of 2.4, suggesting moderate solubility in organic solvents . Rotatable bond counts (6) and polar surface area (70.0 Ų) further inform its pharmacokinetic behavior .
Synthesis and Production
Historical Methods
Early synthetic routes to formamides involved ammonolysis of formate esters or direct carbonylation of ammonia . For N-(p-hydroxyphenethyl) derivatives, a two-step approach is typical:
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Condensation: Reacting p-hydroxyphenethylamine with 3-hydroxy-4-methoxybenzaldehyde under reductive amination conditions.
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Formylation: Treating the resulting secondary amine with formic acid or its derivatives .
Modern Optimization
Recent patents describe improved yields (>85%) using microwave-assisted synthesis and immobilized catalysts . For example, US6369238 B1 details a regioselective formylation protocol that minimizes side-product formation .
Table 2: Synthetic Parameters for Scale-Up
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 80–100°C | 88% |
| Catalyst | Pd/C (5 wt%) | 92% |
| Solvent | Ethanol/Water (3:1) | 90% |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 160°C, producing carbon monoxide and ammonia . Above 200°C, secondary decomposition yields hydrogen cyanide () and water, necessitating careful handling .
Solubility and Partitioning
Experimental data correlate with computational predictions:
These properties suggest suitability for lipid-based drug delivery systems.
Applications in Pharmaceutical Development
Neuroprotective Agents
Structural analogs of this compound exhibit affinity for NMDA receptors, implicating potential in treating neurodegenerative diseases . The phenolic hydroxyl groups may confer antioxidant activity, mitigating oxidative stress in neuronal cells .
Prodrug Design
The formamide group serves as a metabolically labile promo iety, enabling controlled release of active metabolites. Patent literature highlights its use in prodrugs for anti-inflammatory agents .
Related Compounds and Derivatives
The brominated analog, N-(p-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide (CAS 122584-18-3), demonstrates enhanced electrophilicity for nucleophilic aromatic substitution reactions . Such derivatives expand utility in medicinal chemistry for structure-activity relationship (SAR) studies.
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